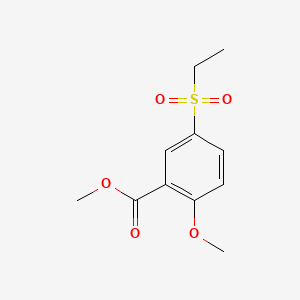

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethylsulfonyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUARTHQJSZTOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057787 | |

| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62140-67-4 | |

| Record name | Methyl 5-(ethylsulfonyl)-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62140-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062140674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a substituted aromatic compound belonging to the family of benzoic acid esters. Its structure, featuring a methoxy group, a methyl ester, and an ethylsulfonyl group, makes it a compound of interest in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing ethylsulfonyl group and the electron-donating methoxy group on the benzene ring creates a unique electronic environment that influences its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound, offering valuable insights for its application in research and development. While this compound is not as extensively documented as some of its analogs, this guide consolidates available data and provides expert analysis to support its use in the laboratory.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The ethylsulfonyl moiety generally enhances the solubility of the compound in polar organic solvents.[1] It is stable under normal laboratory conditions.

| Property | Value | Source |

| CAS Number | 62140-67-4 | [1] |

| Molecular Formula | C₁₁H₁₄O₅S | [1] |

| Molecular Weight | 258.29 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 124.0 - 128.0 °C | TCI America |

| SMILES | O=C(OC)C1=C(OC)C=CC(S(CC)(=O)=O)=C1 | [1] |

| InChI | 1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | [1] |

Synthesis and Purification

While a specific, validated synthesis for this compound is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations. A common strategy for the introduction of a sulfonyl group onto an aromatic ring is through chlorosulfonylation followed by reaction with a suitable nucleophile or a Friedel-Crafts type reaction. A highly practical approach would involve the sulfonation of methyl 2-methoxybenzoate.

Proposed Synthetic Pathway

A logical synthetic pathway would start with the readily available methyl 2-methoxybenzoate. The key step is the introduction of the ethylsulfonyl group at the 5-position. This can be achieved through a two-step process: chlorosulfonylation followed by a reaction with a source of the ethyl group.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate

-

Rationale: Chlorosulfonic acid is a powerful electrophile that can directly sulfonylate the activated aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director, and due to steric hindrance at the ortho position, the sulfonation is expected to occur predominantly at the para position (position 5).

-

In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add methyl 2-methoxybenzoate (1 equivalent).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Rationale: The resulting sulfonyl chloride is a versatile intermediate. A common method to form an alkyl sulfone is to first reduce the sulfonyl chloride to a sulfinate salt, which is then alkylated.

-

In a round-bottom flask, dissolve the crude methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1 equivalent) in a suitable solvent such as a mixture of water and dioxane.

-

Cool the solution in an ice bath and add a solution of sodium sulfite (1.5 equivalents) in water dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

The solvent is then removed under reduced pressure to yield the crude sodium sulfinate salt.

-

The crude salt is redissolved in a polar aprotic solvent like DMF.

-

Ethyl iodide (1.2 equivalents) is added, and the mixture is heated to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl ester, methoxy, and ethylsulfonyl groups.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets due to their coupling patterns. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Their chemical shifts will be in the range of δ 7.0-8.0 ppm.

-

Methoxy Protons (3H): A sharp singlet around δ 3.9-4.0 ppm.

-

Methyl Ester Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

-

Ethylsulfonyl Protons (5H): A quartet for the methylene group (-CH₂-) around δ 3.1-3.3 ppm and a triplet for the methyl group (-CH₃) around δ 1.2-1.4 ppm, with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most shielded (downfield), while the carbon attached to the sulfonyl group will be deshielded (upfield).

-

Methoxy Carbon: A signal around δ 56 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Ethylsulfonyl Carbons: The methylene carbon will appear around δ 50-55 ppm, and the methyl carbon will be in the upfield region, around δ 7-10 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands, one asymmetric and one symmetric, in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

C-O Stretch (Ester and Ether): Strong absorptions in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 258. Key fragmentation patterns would likely involve:

-

Loss of the methoxy group from the ester (-OCH₃) to give a fragment at m/z 227.

-

Loss of the ethyl group (-CH₂CH₃) from the sulfonyl moiety to give a fragment at m/z 229.

-

Cleavage of the C-S bond, leading to fragments corresponding to the ethylsulfonyl group and the methoxy-methylbenzoate radical.

Safety and Handling

Based on the Safety Data Sheet for this compound provided by Sigma-Aldrich, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] The ethylsulfonyl group is a common feature in many biologically active molecules, often acting as a hydrogen bond acceptor and influencing the compound's pharmacokinetic properties.

The primary interest in this compound stems from its structural similarity to key intermediates used in the synthesis of antipsychotic drugs like amisulpride. The 4-amino analog of this compound is a direct precursor to amisulpride.[2][3] Therefore, the title compound can be envisioned as a starting material for the synthesis of amisulpride analogs where the 4-amino group is replaced by other functionalities, allowing for structure-activity relationship (SAR) studies.

Furthermore, aryl sulfones are a well-established class of compounds with a broad range of biological activities, including acting as inhibitors for various enzymes such as kinases. The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel small molecule inhibitors in drug discovery programs.

Conclusion

This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an analysis of its expected spectroscopic features. The provided safety information ensures its proper handling in a laboratory setting. For researchers and drug development professionals, this compound represents a versatile building block for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- Eureka.

-

ChemWhat. Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4. [Link]

-

PubChem. This compound. [Link]

-

Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. [Link]

- Google Patents.

- Google Patents.

-

Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. [Link]

-

ResearchGate. Synthesis of aryl [35S]sulfones: Friedel–Crafts sulfonylation of aryl ethers with high specific activity [35S]methanesulfonyl chloride. [Link]

-

PubChem. Methyl 5-acetyl-2-methoxybenzoate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. [Link]

-

Mosher Chemical. This compound. [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

-

PubChem. Methyl 2-Methoxybenzoate. [Link]

-

Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

-

Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

-

Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?. [Link]

Sources

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate CAS number 62140-67-4

An In-Depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 62140-67-4)

Executive Summary

This compound is a highly significant organic compound, primarily recognized for its role as a critical intermediate in the synthesis of sophisticated active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a substituted benzene ring with methoxy, methyl ester, and ethylsulfonyl functional groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, applications in pharmaceutical manufacturing, and essential safety protocols. The primary focus is on its pivotal role in the production of Amisulpride, an atypical antipsychotic drug, illustrating the compound's industrial and scientific importance.

Physicochemical & Structural Data

This compound is typically a white to off-white crystalline solid under standard conditions.[1] The presence of the polar ethylsulfonyl group and the methyl ester contributes to its solubility in various polar organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62140-67-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₅S | [1][3] |

| Molecular Weight | 258.29 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder/solid | [1][5] |

| Melting Point | 126 °C | [4] |

| Boiling Point | 514.5 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.289 g/cm³ (Predicted) | [6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-(Ethylsulfonyl)-o-anisic acid methyl ester, 2-Methoxy-5-ethylsulfonylbenzoic acid methyl ester | [1][4] |

Structural Information:

-

SMILES: CCOC(=O)C1=C(OC)C=C(C=C1)S(=O)(=O)CC

-

InChI Key: UUARTHQJSZTOEM-UHFFFAOYSA-N[1]

Synthesis and Reaction Pathways

The synthesis of this compound is not commonly detailed as a final product but as a step within a broader synthetic sequence for more complex molecules. The methodologies often involve the introduction of the ethylsulfonyl group onto a pre-existing methoxybenzoate scaffold or the modification of a related aniline precursor.

A plausible and efficient synthetic route starts from 2-methoxy-4-aminobenzoic acid derivatives, which are common industrial starting materials. The synthesis involves halogenation, followed by condensation with sodium ethyl sulfinate, and subsequent deamination and esterification, or modification of the amino group followed by the key transformations.

A critical transformation in the synthesis of related structures, which can be adapted for this compound, is the oxidation of a thioether precursor. For instance, the synthesis of the crucial drug Amisulpride involves the oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid.[7] This highlights a key reaction type—thioether oxidation—as fundamental to forming the ethylsulfonyl group in this class of molecules.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformations required to assemble the target molecule.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol: Thioether Oxidation Route

This protocol is a representative example based on synthetic steps for analogous compounds, such as precursors to Amisulpride.[8] It illustrates the key oxidation step to form the ethylsulfonyl group.

Materials:

-

Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq)

-

Hydrogen Peroxide (30% aq. solution, 2.2-3.0 eq)

-

Sodium Tungstate (catalyst, 0.01-0.05 eq)

-

Isopropyl Alcohol (solvent)

-

Sodium Thiosulfate solution (5% aq.)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq) and a catalytic amount of sodium tungstate in isopropyl alcohol.

-

Addition of Oxidant: At ambient temperature, slowly add 30% hydrogen peroxide (2.2-3.0 eq) to the stirred solution. The addition should be controlled to manage any exotherm.

-

Reaction: Heat the reaction mixture to 40-45°C and maintain stirring for 3-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 5-10°C in an ice bath. Carefully add a 5% aqueous solution of sodium thiosulfate to quench any unreacted hydrogen peroxide. Stir for an additional 60 minutes.[8]

-

Work-up: Dilute the mixture with deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure this compound.[10]

Application in Drug Development: The Amisulpride Case Study

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Amisulpride.[5][11] Amisulpride is an atypical antipsychotic drug used to treat schizophrenia and dysthymia, acting as a selective dopamine D2/D3 receptor antagonist.[5] The purity and quality of the intermediates in its synthesis are paramount to ensuring the safety and efficacy of the final API.[11]

The synthetic pathway to Amisulpride typically involves the conversion of a benzoic acid derivative into a benzamide.[12][13] this compound serves as a precursor to the corresponding 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, which is the direct fragment that couples with the amine side chain to form Amisulpride.

Role in the Amisulpride Synthetic Pathway

Caption: Role of this compound in the Amisulpride synthesis pathway.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization and quality control.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Typical Parameters & Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the product with purity typically >98%.[3] |

| Gas Chromatography (GC) | Orthogonal purity check, especially for volatile impurities. | Column: Capillary column (e.g., DB-5). Detector: Flame Ionization Detector (FID). Expected Result: Confirms purity, often required to be >98.0%.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation and identification. | ¹H NMR: Characteristic peaks for methoxy (-OCH₃), ester (-COOCH₃), ethyl (-CH₂CH₃), and aromatic protons. ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Technique: Electrospray Ionization (ESI) or Electron Impact (EI). Expected Result: A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight (258.29). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for sulfonyl (S=O), ester carbonyl (C=O), and ether (C-O) groups. |

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure personnel safety.

-

Hazard Identification: While one safety data sheet indicates the product does not meet the criteria for hazard classification, another uses the hazard code "Xi" for irritant.[3][6] It is prudent to treat the compound as a potential skin and eye irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3] If dust is generated, use a dust respirator.[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do.[3]

-

Inhalation: Move the victim to fresh air.[3]

-

Ingestion: Rinse mouth with water. Seek medical attention if feeling unwell.[3]

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] Keep away from incompatible materials such as strong oxidizing agents.

References

- Vertex AI Search.

- Patsnap Eureka.

- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.

- ResearchGate.

- Vertex AI Search.

- CymitQuimica. CAS 62140-67-4: Methyl 5-(ethylsulfonyl)

- Google Patents.

- Google Patents.

- LGC Standards.

- Google Patents.

- YouTube.

- Google Patents.

- TCI Chemicals.

- Eureka.

- ChemWhat. Methyl 2-methoxy-5-(ethylsulfonyl)

- ChemicalBook.

- ChemicalBook. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis.

- Home Sunshine Pharma.

Sources

- 1. CAS 62140-67-4: this compound [cymitquimica.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemwhat.com [chemwhat.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 8. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN105541656A - Preparation method of benzamide - Google Patents [patents.google.com]

- 10. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a compound of interest in medicinal chemistry and organic synthesis, presents a unique set of physicochemical properties that are critical for its application and development. This guide provides a comprehensive overview of its known physical and chemical characteristics, compiled from available data. It is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, physical properties, and the analytical methodologies for its characterization. While experimental data for some properties of this specific molecule are not widely available in the public domain, this guide establishes a framework for its scientific investigation.

Introduction

This compound (CAS No. 62140-67-4) is a sulfonyl-substituted aromatic ester.[1] The presence of the ethylsulfonyl group, a strong electron-withdrawing moiety, and the methoxy and methyl ester groups, which modulate electronic and steric properties, make this molecule a versatile building block in the synthesis of more complex chemical entities. Its potential applications may lie in the development of novel therapeutic agents, where the sulfonyl group can act as a key pharmacophore.[1] A thorough understanding of its physical characteristics is paramount for its effective use in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability.

Molecular Structure and Identification

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical properties.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a methyl ester group at position 1, a methoxy group at position 2, and an ethylsulfonyl group at position 5.

Chemical Identifiers

A consistent and accurate identification of this compound is crucial for database searches and regulatory purposes.

| Identifier | Value | Source |

| CAS Number | 62140-67-4 | [1] |

| Molecular Formula | C₁₁H₁₄O₅S | [1] |

| Molecular Weight | 258.29 g/mol | [1] |

| InChI | InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | [1] |

| InChIKey | UUARTHQJSZTOEM-UHFFFAOYSA-N | [1] |

| SMILES | CCS(=O)(=O)c1ccc(OC)c(c1)C(=O)OC | [2] |

| Synonyms | Methyl 2-methoxy-5-(ethylsulfonyl)benzoate, 5-(Ethylsulfonyl)-o-anisic acid methyl ester | [1][3] |

Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces.

| Property | Value | Notes | Source |

| Physical State | White to almost white powder or crystal. | At room temperature. | [1] |

| Melting Point | 126 °C | [3] | |

| Boiling Point | Data not available | ||

| Solubility | Soluble in polar organic solvents. | The ethylsulfonyl group enhances solubility in polar solvents. Specific quantitative data in common laboratory solvents is not readily available. | [1] |

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental spectra for this compound are not widely published, the following section outlines the expected spectral characteristics and provides generalized protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Aromatic Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns based on their substitution.

-

Methoxy Protons: A singlet expected around δ 3.8-4.0 ppm.

-

Methyl Ester Protons: A singlet expected around δ 3.9 ppm.

-

Ethyl Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, with the quartet shifted downfield due to the adjacent sulfonyl group.

-

Carbonyl Carbon: A signal expected in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with carbons attached to the sulfonyl and methoxy groups showing distinct chemical shifts.

-

Methoxy Carbon: A signal expected around δ 55-60 ppm.

-

Methyl Ester Carbon: A signal expected around δ 50-55 ppm.

-

Ethyl Carbons: Two signals corresponding to the CH₂ and CH₃ of the ethyl group.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

-

C-O Stretch (Ester and Ether): Absorption bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid powder.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (258.29).

-

Major Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and cleavage of the ethylsulfonyl group.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, general precautions for handling fine chemical powders should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has consolidated the available physical and chemical data, providing a foundational understanding for researchers. While there is a notable absence of comprehensive, publicly available experimental data for certain properties, the provided analytical protocols offer a clear path for the in-depth characterization of this molecule. Further research to elucidate its complete physicochemical profile is warranted and will be invaluable to the scientific community.

References

-

ChemWhat. Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4. [Link]

-

PubChemLite. This compound (C11H14O5S). [Link]

Sources

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate molecular structure and weight

An In-Depth Technical Guide to Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 62140-67-4). As a specialized organic compound, its utility is primarily recognized in its role as a key intermediate and building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This document elucidates its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and potential applications. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies grounded in established chemical principles.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a benzoate ester derivative characterized by a multifunctional aromatic system. The core structure consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior and synthetic utility:

-

Methyl Ester Group (-COOCH₃): Located at the C1 position, this group provides a site for hydrolysis to the corresponding carboxylic acid or transesterification, making it a versatile handle in multi-step syntheses.

-

Methoxy Group (-OCH₃): Positioned at C2 (ortho to the ester), this electron-donating group influences the aromatic ring's reactivity and provides a potential point for metabolic interaction in derivative compounds.

-

Ethylsulfonyl Group (-SO₂CH₂CH₃): At the C5 position (para to the methoxy group), this electron-withdrawing group significantly impacts the molecule's polarity, solubility, and electronic properties. The sulfonyl moiety is a common feature in many bioactive molecules, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.

The combination of these groups results in a molecule with distinct chemical properties, making it a valuable intermediate for targeted synthesis.

Molecular Structure Diagram

Caption: Proposed four-step synthesis workflow for the target compound.

Step-by-Step Methodology

Disclaimer: This protocol is a proposed route and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Step 1: Sulfonylation of Methyl 2-methoxy-4-aminobenzoate

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, slowly add Methyl 2-methoxy-4-aminobenzoate to an excess of chlorosulfonic acid at 0-5 °C.

-

Allow the reaction to stir for 6-8 hours, gradually warming to room temperature. [2] * Carefully quench the reaction by pouring it onto crushed ice.

-

The precipitated solid, Methyl 4-amino-5-(chlorosulfonyl)-2-methoxybenzoate, is collected by filtration, washed with cold water, and dried.

-

-

Step 2: Reduction to Sodium Sulfinate

-

Suspend the dried sulfonyl chloride in an aqueous solution of sodium sulfite.

-

Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS). This step forms the sodium sulfinate salt in situ. [2]

-

-

Step 3: Ethylation to Form the Sulfone

-

To the resulting solution containing the sodium sulfinate, add diethyl sulfate.

-

Maintain the reaction at reflux for another 6-8 hours. [2] * Cool the reaction mixture and extract the product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, using a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by crystallization or column chromatography.

-

-

Step 4: Reductive Deamination (Sandmeyer-type reaction)

-

Dissolve the purified amino-substituted product in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Slowly add this diazonium salt solution to pre-cooled hypophosphorous acid (H₃PO₂).

-

Allow the reaction to stir and warm to room temperature. The final product, this compound, will precipitate or be extracted.

-

The final compound is purified via recrystallization to yield a white to off-white solid. [3]

-

Part 3: Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure is relevant to the synthesis of various pharmaceutical agents.

-

Scaffold for API Synthesis: The compound serves as a precursor for more complex molecules. For instance, related structures like Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate are known impurities or intermediates in the synthesis of antipsychotic drugs such as Amisulpride. [2][4]This highlights the importance of the ethylsulfonyl-methoxy-benzoate scaffold in medicinal chemistry.

-

Fragment-Based Drug Discovery: The ethylsulfonyl group is a desirable feature in modern drug design. It is metabolically stable and acts as a strong hydrogen bond acceptor, which can enhance binding affinity to biological targets. This makes the title compound an attractive fragment for building libraries of potential drug candidates.

-

Chemical Probe Development: Due to its defined structure and reactive handles (the ester group), it can be used to synthesize chemical probes for studying biological pathways or validating drug targets.

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Hazard Classification: It is classified as an irritant. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302). * Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [5]Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [5]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. [5]It is classified as a combustible solid.

References

-

ChemWhat. Methyl 2-methoxy-5-(ethylsulfonyl)benzoate CAS#: 62140-67-4. [Link]

-

Mosher Chemical. This compound. [Link]

-

Home Sunshine Pharma. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1. [Link]

- Eureka.

- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

-

Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. [Link]

-

Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

Sources

- 1. CAS 62140-67-4: this compound [cymitquimica.com]

- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its purification, crystallization, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a compound of interest in pharmaceutical research and development. In the absence of publicly available quantitative solubility data for this specific molecule, this guide establishes a robust scientific framework to estimate its solubility. By examining the compound's structural attributes and leveraging solubility data from structurally analogous molecules, we offer valuable insights into its likely behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility and an overview of thermodynamic models that can be employed for theoretical solubility prediction.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from discovery to a therapeutic product, solubility is a cornerstone property that dictates the feasibility of numerous processes. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is paramount for:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a crystalline form of the API with the desired purity, polymorphism, and particle size distribution.

-

Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating various dosage forms, from oral solutions and suspensions to injectables.

-

Process Chemistry: Chemical reactions for the synthesis and modification of the API are typically carried out in the solution phase, making solvent selection and knowledge of reactant and product solubility essential for optimizing reaction kinetics and yield.

-

Preclinical and Clinical Studies: The solubility of a compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its therapeutic efficacy and safety.[1][2]

This guide focuses on this compound, providing a detailed exploration of its expected solubility characteristics and the methodologies to quantify them.

Physicochemical Profile of this compound

To understand the solubility of a compound, it is essential to first examine its molecular structure and inherent physicochemical properties.

-

Chemical Name: this compound

-

CAS Number: 62140-67-4

-

Molecular Formula: C₁₁H₁₄O₅S

-

Molecular Weight: 258.29 g/mol

-

Appearance: White to off-white solid/crystal.

The molecular structure of this compound reveals several key functional groups that will dictate its interactions with different solvents:

-

Ethylsulfonyl Group (-SO₂C₂H₅): This is a highly polar and electron-withdrawing group capable of acting as a hydrogen bond acceptor. The presence of the sulfonyl group is known to enhance the solubility of compounds in polar solvents.

-

Methoxy Group (-OCH₃): This group can also participate in hydrogen bonding as an acceptor and contributes to the overall polarity of the molecule.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.

The interplay between the polar functional groups and the nonpolar aromatic backbone will result in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of solvents with varying polarities.

Estimated Solubility Profile: A Comparative Analysis with Analogous Structures

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. However, by examining the solubility of structurally related compounds, we can make scientifically sound estimations of its likely solubility behavior. The solubility of sulfonamides, a class of compounds containing the sulfonyl group, has been extensively studied.[3][4]

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of multiple hydrogen bond acceptors (the sulfonyl, methoxy, and ester oxygens), this compound is expected to have good solubility in polar protic solvents. These solvents can act as hydrogen bond donors, effectively solvating the polar functionalities of the molecule. The solubility of a related compound, sulfadiazine, is highest in methanol among a range of common solvents.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide array of both polar and nonpolar compounds.[5] Given the polar nature of the ethylsulfonyl and ester groups, high solubility in DMSO is anticipated. Acetone, being a polar aprotic solvent, is also expected to be a good solvent for this compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar aromatic ring will afford some solubility in nonpolar solvents. However, the highly polar functional groups will likely limit its solubility in very nonpolar solvents like hexane. The solubility of sulfonamides is generally lower in nonpolar solvents compared to polar ones.

The following table presents solubility data for structurally related sulfonamide compounds in a selection of organic solvents to provide a comparative context.

| Compound | Solvent | Temperature (°C) | Solubility (mole fraction) |

| Sulfadiazine | Methanol | 25 | 0.00416 |

| Sulfadiazine | Ethanol | 25 | 0.00161 |

| Sulfadiazine | Acetone | 25 | 0.00146 |

| Sulfamethazine | Methanol | 25 | 0.0154 |

| Sulfamethazine | Ethanol | 25 | 0.00832 |

| Sulfamethazine | Acetone | 25 | 0.0463 |

Data for sulfadiazine and sulfamethazine are indicative of the solubility behavior of sulfonamides in common organic solvents and are sourced from studies on sulfonamide solubility.[4]

Experimental Determination of Solubility: A Validated Protocol

For definitive quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic solubility of a compound.[1][6][7][8]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Step-by-Step Experimental Protocol

-

Preparation:

-

Ensure the this compound to be tested is of high purity.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of glass vials with tight-fitting caps.

-

-

Equilibration:

-

Add an excess amount of this compound to each vial. The excess solid should be clearly visible.

-

Add a precise volume of the desired organic solvent to each vial.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL, g/L, or mol/L, taking into account the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Theoretical Prediction of Solubility: An Overview of Thermodynamic Models

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful in the early stages of drug development for solvent screening when the amount of available compound is limited.[9][10][11][12][13]

Several models can be employed, each with its own theoretical basis and data requirements:

-

The Extended Hildebrand Solubility Approach: This approach relates the solubility of a solute to the solubility parameters of the solute and the solvent. It is a useful tool for predicting solubility in nonpolar or moderately polar systems.

-

Activity Coefficient Models (e.g., NRTL, UNIQUAC, UNIFAC): These models are based on the concept of activity coefficients, which describe the deviation of a solution from ideal behavior. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict activity coefficients and, by extension, solubilities, based on the functional groups present in the solute and solvent molecules. These models can be more accurate for complex systems involving polar interactions.[13]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.

The application of these models typically requires specialized software and, in some cases, experimental data for parameterization. However, they represent powerful tools for guiding experimental work and gaining a deeper understanding of the molecular interactions that govern solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently in the public domain, a comprehensive understanding of its likely solubility profile can be achieved through a systematic scientific approach. Based on its molecular structure, featuring polar ethylsulfonyl, methoxy, and methyl ester groups, this compound is expected to exhibit good solubility in polar protic and aprotic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents is anticipated to be more limited.

For drug development professionals, the provided detailed shake-flask protocol offers a robust and reliable method for the experimental determination of its thermodynamic solubility. Furthermore, the discussed thermodynamic models provide a framework for theoretical solubility prediction, which can be invaluable for high-throughput solvent screening in the early phases of research. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed decisions in process development, formulation, and further research endeavors.

References

- Vermeire, F. H., Green, W. H., & Van Geem, K. M. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Bouillot, B., Teychené, S., & Biscans, B. (2021). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design.

-

Bio-protocol. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Sheikholeslamzadeh, E., & Rohani, S. (2012). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. OUCI.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Jouyban, A. (2020). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models.

- Bouillot, B., et al. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Martínez, F., & Gómez, A. (2002). Calculated solubility of sulfonamides in {octanol (1) + methanol (2)} mixtures by using Abraham model at 298.15 K.

- Delgado, D. R., & Martínez, F. (2013).

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.

- Wood, C. A., et al. (2016). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. SciSpace.

- Kim, M. S., et al. (2021).

- Chen, Y., et al. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents. UNT Digital Library.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.

- Jumina, J., et al. (2020). Effect of methyl substituent on the solubility of 1,4-benzoquinone derivatives in n-octanol/water system.

- Letcher, T. M., et al. (2015).

- Guseva, A. N., & Parnov, Y. A. (1976).

- Shayanfar, A., & Jouyban, A. (2012). Determination and correlation for solubility of aromatic acids in solvents.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.unipd.it [research.unipd.it]

- 11. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

This guide provides a comprehensive overview of the chemical stability of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis. We will explore its intrinsic stability based on its functional groups, outline potential degradation pathways, and provide detailed protocols for assessing its stability under various stress conditions. Furthermore, this document establishes evidence-based best practices for its long-term storage to ensure its purity and integrity for research and drug development applications.

Introduction: A Chemist's Perspective on this compound

This compound, with CAS Number 62140-67-4 and molecular formula C₁₁H₁₄O₅S, is a substituted aromatic compound of significant interest.[1][2] Its structure, featuring a methyl ester, a methoxy ether, and an ethylsulfonyl group, dictates its chemical behavior and, consequently, its stability profile. While generally exhibiting moderate to high stability under standard ambient conditions, a nuanced understanding of its potential liabilities is crucial for researchers and drug development professionals to prevent the formation of impurities that could compromise experimental outcomes and final product quality.[1]

This guide moves beyond generic storage advice, delving into the causality of degradation. By understanding the "why" behind the recommended conditions, scientists can make more informed decisions in the laboratory and during scale-up operations.

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the resilience of its three primary functional groups: the methyl ester, the methoxy ether, and the ethylsulfonyl group.

-

Ester Moiety: The methyl ester is the most probable site of degradation, primarily through hydrolysis. This reaction can be catalyzed by both acid and base, yielding 5-(ethylsulfonyl)-2-methoxybenzoic acid and methanol.[3][4] The rate of hydrolysis is pH-dependent and will be significantly accelerated at non-neutral pH.

-

Ether Moiety: The methoxy group, an aryl ether, is generally stable. Ether cleavage typically requires harsh conditions, such as refluxing with strong acids like HBr or HI, which are not encountered during standard storage or handling.[5][6] Therefore, degradation via this pathway is considered a low risk under normal circumstances.

-

Ethylsulfonyl Moiety: The sulfone group is known for its high degree of chemical and thermal stability.[7][8] Sulfones are resistant to a wide range of oxidizing and reducing conditions.[9] While thermal decomposition with the extrusion of sulfur dioxide can occur, this requires very high temperatures, typically above 350°C for aromatic sulfones, and is not a concern for standard storage.[10][11]

Based on this analysis, hydrolytic cleavage of the ester bond is the principal anticipated degradation pathway. Photodegradation should also be considered, as aromatic systems can be susceptible to light-induced degradation.

Diagram of Predicted Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended, directly addressing the potential degradation pathways:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location, ideally at 2-8°C for long-term storage. | Reduces the rate of potential hydrolytic degradation and other thermally induced processes. |

| Humidity | Store in a dry, desiccated environment. | Minimizes the availability of water for ester hydrolysis.[12] |

| Light | Protect from light by using amber glass vials or storing in the dark. | Prevents potential photodegradation of the aromatic system.[1][12] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for optimal long-term stability. | Excludes atmospheric moisture and oxygen, further preventing hydrolysis and potential long-term oxidative processes.[12] |

Handling: When handling, it is advisable to work in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3] Avoid creating dust. For solution-based work, use anhydrous solvents where appropriate and minimize exposure to ambient air.

Experimental Design for Stability Assessment: A Forced Degradation Study

A forced degradation or stress testing study is essential to definitively identify degradation products and to develop a stability-indicating analytical method.[13][14] This is a critical step in drug development, providing insights into a molecule's intrinsic stability.[15]

Workflow for a Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. At various time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at intervals and dilute for analysis.

-

Thermal Degradation: Store the solid compound in a vial at 80°C for 7 days. At the end of the study, dissolve the solid in the diluent to a concentration of 0.1 mg/mL for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][16] A sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same conditions to serve as a dark control. After exposure, dissolve the solid for analysis.

-

Control Sample: A sample of the stock solution, diluted to 0.1 mg/mL without any stress agent, should be analyzed at the beginning and end of the study.

Protocol for a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount for separating the parent compound from any potential degradants.[17][18]

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure good peak shape for acidic degradants. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% B | A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolysis product) and less polar degradants.[17] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | UV at 254 nm; Diode Array Detector (DAD) for peak purity analysis | 254 nm is a common wavelength for aromatic compounds. DAD allows for the assessment of peak purity, a key component of a stability-indicating method. |

| Injection Vol. | 10 µL |

Data Interpretation and Results

The results from the forced degradation study should be tabulated to clearly show the extent of degradation under each condition and the formation of any new peaks in the chromatogram.

Table of Illustrative Forced Degradation Results

| Stress Condition | Time | Assay of Parent Compound (%) | Major Degradation Product (% Peak Area) |

| Control | 0 hr | 100.0 | - |

| 0.1 M HCl | 24 hr | 89.5 | 9.8 (at RRT ~0.7) |

| 0.1 M NaOH | 8 hr | 85.2 | 14.1 (at RRT ~0.7) |

| 3% H₂O₂ | 24 hr | 98.9 | No significant degradation |

| Thermal (80°C) | 7 days | 99.5 | No significant degradation |

| Photolytic | ICH Q1B | 97.8 | 1.5 (at RRT ~1.2) |

RRT = Relative Retention Time to the parent peak.

Interpretation: The illustrative data suggest that this compound is most susceptible to hydrolytic degradation under both acidic and, more significantly, basic conditions. The major degradant appears at a relative retention time of approximately 0.7, consistent with the more polar hydrolysis product, 5-(ethylsulfonyl)-2-methoxybenzoic acid. The compound shows high stability against oxidative and thermal stress. Minor degradation is observed under photolytic stress, indicating the need for protection from light.

Conclusion and Best Practices Summary

This technical guide establishes that this compound is a relatively stable compound, with the primary degradation liability being the hydrolysis of its methyl ester group. Its stability is robust under thermal and oxidative stress.

Key Recommendations for Researchers:

-

Prioritize Dry and Cool Storage: The most critical factors for preserving the integrity of this compound are protection from moisture and storage at cool temperatures (2-8°C).

-

Protect from Light: Always store in amber vials or in the dark to prevent potential photodegradation.

-

Use a Validated Analytical Method: Before use in critical applications, verify the purity of the material using a validated, stability-indicating HPLC method capable of separating the parent compound from its potential hydrolysis product.

-

Handle with Care: When preparing solutions, work efficiently to minimize exposure to atmospheric moisture, and consider using anhydrous solvents for non-aqueous applications.

By adhering to these scientifically-grounded storage and handling protocols, researchers, scientists, and drug development professionals can ensure the reliability of their results and the quality of their downstream products.

References

-

Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. (2018-07-26). Available from: [Link]

-

Kindler, K. Kinetic studies in ester hydrolysis. Indian Academy of Sciences. Available from: [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998-01-01). Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

Q1 Scientific. Photostability testing theory and practice. (2021-07-28). Available from: [Link]

-

Tuntun Plastic. Everything About Sulfone Polymers. (2023-02-10). Available from: [Link]

-

Mosher Chemical. This compound. Available from: [Link]

-

Saito, T. et al. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. Available from: [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018-07-13). Available from: [Link]

-

Fisher Scientific. This compound, TRC 100 mg. Available from: [Link]

-

Plastics Today. The Materials Analyst, Part 86: Telling sulfone polymers apart. (2007-05-31). Available from: [Link]

- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017-05-12). Available from: [Link]

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

ResearchGate. (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. (2018-06-22). Available from: [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (2022-10-27). Available from: [Link]

- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

-

Wikipedia. Ether cleavage. Available from: [Link]

-

Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024-03-19). Available from: [Link]

-

Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available from: [Link]

-

ResearchGate. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Request PDF. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

MDPI. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. Available from: [Link]

-

IJTSRD. Stability Indicating HPLC Method Development –A Review. Available from: [Link]

-

MedCrave online. Forced Degradation Studies. (2016-12-14). Available from: [Link]

-

Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

Wikipedia. Sulfone. Available from: [Link]

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available from: [Link]

-

SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]

-

PubMed. Degradation of sulfadiazine by UV/Oxone: roles of reactive oxidative species and the formation of disinfection byproducts. (2022-03-18). Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

LCGC International. Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). (2020-10-01). Available from: [Link]

-

RJPN. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025-02-01). Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation. Available from: [Link]

Sources

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. store.astm.org [store.astm.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Everything About Sulfone Polymers - Tuntun Plastic [tuntunplastic.com]

- 8. nbinno.com [nbinno.com]

- 9. Sulfone - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. acdlabs.com [acdlabs.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. q1scientific.com [q1scientific.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. scispace.com [scispace.com]

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate synthesis pathway

An In-depth Technical Guide for the Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a key intermediate in the development of pharmacologically active molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document goes beyond a simple protocol to explain the underlying chemical principles and rationale for key experimental decisions, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview: The Synthetic Approach

This compound is a valuable building block, notably for its structural similarity to fragments found in potent enzyme inhibitors, such as those targeting VEGFR2, a key receptor in angiogenesis.[1] The synthesis strategy outlined herein is a robust, three-step process commencing from the commercially available starting material, methyl 2-methoxybenzoate.

The core strategy involves:

-

Electrophilic Aromatic Substitution: Introduction of a sulfonyl chloride group onto the aromatic ring via chlorosulfonation.

-

Reduction: Conversion of the reactive sulfonyl chloride to a more stable sodium sulfinate salt.

-

Nucleophilic Alkylation: Introduction of the ethyl group onto the sulfinate to form the final ethyl sulfone product.

This pathway is designed for efficiency, scalability, and high purity of the final product, avoiding chromatographic purification where possible.

Caption: Figure 1: Overall Synthesis Workflow

Detailed Synthesis Protocol and Scientific Rationale